molecular formula C16H23ClN2O2S B5683890 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine

1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine

Katalognummer: B5683890
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: PMTJUXIPZDYKCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential synthetic intermediate or scaffold for the development of receptor modulators. This piperazine derivative is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Piperazine sulfonamide derivatives are frequently explored in the design of high-affinity ligands for G protein-coupled receptors (GPCRs). Specifically, research into structurally similar compounds has highlighted their potential as antagonists for the peripheral type 1 cannabinoid receptor (CB1) . The CB1 receptor is a well-validated therapeutic target for conditions such as obesity, metabolic syndrome, and liver diseases . Antagonists designed to have limited penetration of the central nervous system are a key focus to avoid the neuropsychiatric side effects associated with earlier brain-penetrating drugs . The structural motifs present in this compound—a sulfonyl group linking a chlorophenyl ring to a piperazine core—are common features in molecules developed to probe this specific biological pathway and optimize properties like receptor binding affinity and selectivity over other related receptors like CB2 . Beyond cannabinoid research, piperazine cores are versatile building blocks in drug discovery for a range of targets. Patents and scientific literature indicate their application in developing inhibitors for various enzymes and therapies for viral infections and cancer . The specific properties of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine make it a valuable compound for researchers engaged in structure-activity relationship (SAR) studies, aimed at discovering new bioactive molecules with improved potency, selectivity, and metabolic stability.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-cyclohexylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTJUXIPZDYKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-cyclohexylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Sulfonamide Hydrolysis

The sulfonamide bond (N-S) undergoes hydrolysis under strongly acidic or basic conditions, yielding a sulfonic acid and the corresponding amine. For 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine, this reaction typically requires:

Conditions Reagents Products
Acidic hydrolysis (prolonged)6M HCl, reflux (110–120°C)4-Chlorobenzenesulfonic acid + 4-cyclohexylpiperazine hydrochloride
Basic hydrolysis4M NaOH, 80°C, 12 hoursSodium 4-chlorobenzenesulfonate + 4-cyclohexylpiperazine

Hydrolysis kinetics depend on steric hindrance from the cyclohexyl group, which slows reaction rates compared to simpler sulfonamides.

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the 4-chlorophenyl ring for nucleophilic substitution at positions ortho or para to the sulfonyl moiety. Reported transformations include:

Nucleophile Catalyst/Reagent Conditions Product
AmmoniaCuI, L-proline, K2CO3100°C, DMSO, 24 hours4-Aminophenylsulfonyl-4-cyclohexylpiperazine
MethoxidePd(OAc)2, Xantphos, Cs2CO380°C, dioxane, 16 hours4-Methoxyphenylsulfonyl derivative

Substitution feasibility is higher at elevated temperatures and with transition-metal catalysts .

Functionalization of the Piperazine Ring

The cyclohexylpiperazine moiety undergoes alkylation or acylation at the secondary amine (if accessible), though steric bulk from the cyclohexyl group often necessitates harsh conditions:

Reaction Type Reagent Conditions Product
AcylationAcetic anhydride, DMAPCH2Cl2, rt, 24 hoursN-Acetyl-4-cyclohexylpiperazine derivative
AlkylationEthyl bromoacetate, K2CO3DMF, 60°C, 8 hoursN-Carboxyethyl functionalized analog

Reactivity is modulated by the electron-donating cyclohexyl group, which deactivates the piperazine nitrogen .

Oxidative Transformations

The cyclohexyl group resists mild oxidation but reacts under aggressive conditions:

Oxidizing Agent Conditions Product
KMnO4, H2SO480°C, 12 hoursCyclohexanecarboxylic acid derivative
O3, then H2O2CH2Cl2, -78°C, 1 hourFragmented ketones and aldehydes

Oxidation pathways are rarely exploited due to low yields and complex product mixtures.

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation:

Reaction Catalyst Conditions Product
Suzuki-MiyauraPd(PPh3)4, Na2CO3Toluene/H2O, 100°C, 12 hoursBiaryl sulfonamide derivative
Buchwald-HartwigPd2(dba)3, XantphosToluene, 110°C, 24 hoursAryl amine-functionalized analog

These reactions expand utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of piperazine compounds, including 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine, exhibit notable activity against Mycobacterium tuberculosis (Mtb). A study indicated that modifications in the piperazine structure can enhance the inhibitory effects on inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of Mtb .

Key Findings:

  • The compound demonstrated selective inhibition of IMPDH, which is crucial for developing new anti-tubercular agents.
  • Structural modifications led to improved activity against resistant strains of Mtb, emphasizing the importance of the cyclohexyl and piperazine rings in maintaining efficacy .

Cannabinoid Receptor Modulation

Another significant application of this compound lies in its potential as a peripheral cannabinoid receptor type 1 (CB1) antagonist. Research indicates that compounds with a similar piperazine framework can selectively modulate CB1 receptors, which are implicated in various metabolic disorders such as obesity and diabetes .

Key Findings:

  • The sulfonamide derivatives showed high selectivity for hCB1 over hCB2, suggesting potential therapeutic uses in treating metabolic syndromes without central nervous system side effects .
  • The structure-activity relationship (SAR) studies revealed that specific modifications could enhance peripheral selectivity while reducing brain penetration, making these compounds suitable for targeted therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine. Studies have systematically explored how different substituents on the piperazine ring affect its pharmacological properties.

Modifications and Their Effects

The following table summarizes various modifications made to the compound and their corresponding effects on activity against Mtb and CB1 receptors:

Modification Effect on Activity Reference
Cyclohexyl group retentionMaintains anti-tubercular activity
Addition of methyl groupImproved IMPDH inhibition but reduced whole-cell activity
Replacement with cycloheptylDecreased both enzyme and whole-cell activities
Sulfonamide variationsEnhanced selectivity for hCB1

Anti-Tubercular Agents

In a detailed study, 48 analogues of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine were synthesized and evaluated for their activity against Mtb. The findings indicated that specific structural features were critical for maintaining efficacy against resistant strains .

Case Study Highlights:

  • Compound modifications targeting the sulfonamide moiety led to compounds with improved IC50 values against IMPDH.
  • The co-crystal structure analysis provided insights into binding interactions, facilitating further optimization of lead compounds.

Peripheral CB1 Antagonism

A separate study focused on the role of this compound as a peripheral CB1 antagonist. The research highlighted how structural changes could lead to compounds with reduced CNS penetration while retaining high potency at peripheral sites .

Case Study Highlights:

  • Compounds derived from this class exhibited promising results in preclinical models for obesity and metabolic syndrome.
  • The SAR studies guided the development of more effective and safer therapeutic agents targeting peripheral CB1 receptors.

Wirkmechanismus

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, influencing their signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Sulfonyl Piperazine Derivatives

(E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 5a,b)
  • Structure : Features dual 4-chlorophenylsulfonyl and trimethoxyphenyl groups.
  • Activity : Demonstrated potent antiproliferative activity against cancer cell lines (A549, B16F10, MDA MB-231, HCT-15) with IC50 values of 0.36–7.08 µM .
  • Comparison : The trimethoxyphenyl group enhances cytotoxicity compared to the cyclohexyl group in the target compound, suggesting that electron-donating substituents may improve bioactivity.
1-[(4-Methylphenyl)sulfonyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine
  • Structure : Contains a benzhydryl (4-chlorophenylphenylmethyl) group instead of cyclohexyl.
  • Application : Used to synthesize enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine, intermediates for antihistaminic therapeutics .
  • Comparison : The bulky benzhydryl group may hinder receptor binding compared to the more flexible cyclohexyl group, affecting pharmacokinetics.

Cyclohexylpiperazine Derivatives

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (Compound 33)
  • Structure : Cyclohexylpiperazine with a tetralin-propyl chain.
  • Activity : High affinity for σ2 receptors (Ki = 0.34 nM ) but low σ21 selectivity .
  • Comparison : The tetralin chain enhances σ receptor binding, whereas the sulfonyl group in the target compound may redirect activity toward antiproliferative or enzymatic targets.
1-Cyclohexylpiperazine Derivatives with Alkyl Chains
  • Activity: Compounds with 3–5 methylene chains (e.g., 32, 43, 39, 46) showed subnanomolar σ2 affinity but poor selectivity. In contrast, a 4-methylene chain (Compound 36) achieved σ1 Ki = 0.036 nM with 406-fold selectivity over σ2 .
  • Comparison : The target compound’s sulfonyl group may reduce σ receptor interaction but improve solubility and metabolic stability.

Simpler Piperazine Analogs

1-(4-Chlorophenyl)piperazine (4-CPP)
  • Structure : Lacks sulfonyl and cyclohexyl groups.
  • Properties : Psychoactive reference standard (purity ≥98%, λmax = 258 nm) .
  • Comparison : The absence of sulfonyl and cyclohexyl groups simplifies synthesis but reduces receptor selectivity and potency.
1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carbohydrazide
  • Synthesis: Prepared via hydrazine reflux with methanol, yielding a carbohydrazide derivative .

Data Table: Key Pharmacological and Structural Comparisons

Compound Name Key Substituents Activity/Property Reference ID
Target Compound 4-Chlorophenylsulfonyl, cyclohexyl N/A (Hypothetical: Antiproliferative) -
(E)-3-(4-Chlorophenyl)-...prop-2-en-1-one Dual 4-chlorophenylsulfonyl, trimethoxy IC50 = 0.36–7.08 µM (Cancer)
1-[(4-Methylphenyl)sulfonyl]-4-benzhydryl Benzhydryl, 4-methylsulfonyl Intermediate for antihistaminics
1-Cyclohexyl-4-tetralin-propyl (Compound 33) Tetralin-propyl, methoxy σ2 Ki = 0.34 nM
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl Psychoactive, UV λmax = 258 nm

Biologische Aktivität

1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group within the compound can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activities. This compound has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway critical for the survival of Mycobacterium tuberculosis (Mtb) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the cyclohexyl and piperazine moieties influence biological activity. For instance:

  • Cyclohexyl Group : Retaining the cyclohexyl group is crucial for maintaining biological activity against Mtb. Variations in this group significantly affect both enzyme inhibition and whole-cell activity .
  • Piperazine Modifications : Substituting or modifying the piperazine ring impacts the compound's efficacy. For example, adding a methyl group at position 3 resulted in a loss of both biochemical and whole-cell activities .

Table 1: Summary of SAR Findings

Compound ModificationIC50 (μM)MIC90 (μM)Activity Description
Original Compound0.08431.2Moderate activity against Mtb
Methyl at Position 3>100100Loss of activity
Methyl at Position 20.08431.2Improved inhibitory activity
Cycloheptyl Replacement0.8331.2Reduced enzyme and whole-cell activities

Antitubercular Activity

1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine has been identified as a promising candidate for treating drug-resistant strains of tuberculosis. Its mechanism involves selective inhibition of IMPDH, which is validated as a critical target for drug development against Mtb .

In vitro studies demonstrated that this compound exhibits significant bactericidal activity against Mtb, with effective concentrations being achievable without causing toxicity to mammalian cells .

Antibacterial Properties

In addition to its antitubercular effects, various derivatives of compounds containing similar moieties have shown moderate to strong antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

Case Studies

A study explored the efficacy of various analogs derived from 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine against Mtb, revealing that certain structural modifications could lead to enhanced potency and selectivity . The research utilized X-ray crystallography to elucidate binding modes, confirming that specific interactions between the compound and IMPDH are crucial for its inhibitory effects.

Q & A

Q. What are the recommended safety protocols for handling 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks. Engineering controls like local exhaust ventilation are critical .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and heat sources, to maintain stability .
  • Spill Management: Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid water flushing to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine?

Methodological Answer:

  • Sulfonylation Reaction: React 4-cyclohexylpiperazine with 4-chlorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Optimization: Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate). Purify via column chromatography (≥95% purity) .
  • Alternative Routes: Microwave-assisted synthesis (60°C, 30 min) can enhance yield (85–90%) compared to traditional reflux (6–8 hours) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Retention time comparison with standards is critical .
  • Spectroscopy: Confirm structure via 1^1H/13^13C NMR (e.g., sulfonyl group protons at δ 7.6–7.8 ppm, cyclohexyl CH2_2 at δ 1.2–1.8 ppm) and FT-IR (S=O stretch at 1350–1150 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 357.12 (calculated: 357.11) .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictory data in crystallographic studies of piperazine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve conformational ambiguities (e.g., chair vs. boat piperazine ring) by growing crystals via slow evaporation in ethanol/water (70:30). Refine data with SHELX software .
  • Thermal Analysis: Combine TGA/DSC to detect polymorphs. For example, a sharp endothermic peak at 160°C indicates a single crystalline phase .
  • Powder XRD: Compare experimental patterns with simulated data (Mercury software) to identify impurities or hydrate formation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with substituents at the sulfonyl (e.g., nitro, methyl) or cyclohexyl (e.g., hydroxyl, fluorine) positions. Assess bioactivity in receptor-binding assays (e.g., serotonin 5-HT1A_{1A} inhibition) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinity. Prioritize analogs with ∆G < −8 kcal/mol for synthesis .
  • Metabolic Stability: Use hepatic microsome assays (human/rat) to identify metabolic soft spots. Introduce electron-withdrawing groups (e.g., CF3_3) to reduce CYP450-mediated oxidation .

Q. What experimental strategies are effective in elucidating metabolic pathways of sulfonamide-containing piperazine derivatives?

Methodological Answer:

  • Isotope Labeling: Synthesize 14^{14}C-labeled analogs (e.g., 14^{14}C at the sulfonyl group) to track metabolic products via LC-MS/MS .
  • In Vitro Models: Incubate with liver microsomes/S9 fractions. Identify phase I metabolites (e.g., hydroxylation at cyclohexyl) and phase II conjugates (glucuronidation) .
  • In Vivo Studies: Administer to rodents, collect plasma/urine, and use high-resolution orbitrap MS for untargeted metabolomics. Compare fragmentation patterns with synthetic standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.